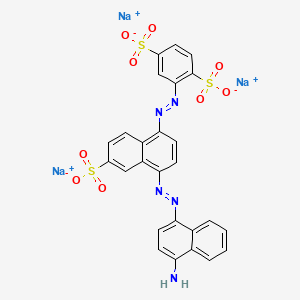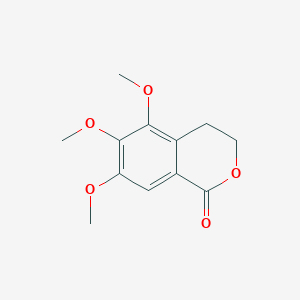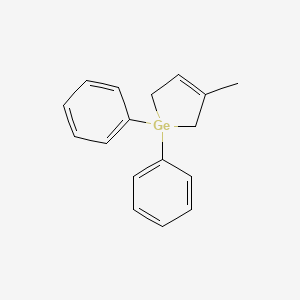
3-Methyl-1,1-diphenyl-2,5-dihydro-1H-germole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1,1-diphenyl-2,5-dihydro-1H-germole is a unique organogermanium compound characterized by its germole ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1,1-diphenyl-2,5-dihydro-1H-germole typically involves the reaction of germanium tetrachloride with phenylmagnesium bromide, followed by the addition of methylmagnesium bromide. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The final product is purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methyl-1,1-diphenyl-2,5-dihydro-1H-germole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of germanium oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of germane derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, leading to the formation of substituted germole derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Halogens (e.g., chlorine, bromine); reactions are conducted in the presence of a catalyst or under UV light.
Major Products Formed:
Oxidation: Germanium oxides.
Reduction: Germane derivatives.
Substitution: Substituted germole derivatives.
Applications De Recherche Scientifique
3-Methyl-1,1-diphenyl-2,5-dihydro-1H-germole has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential biological activities, including anticancer and antiviral properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as semiconductors and optoelectronic devices.
Mécanisme D'action
The mechanism of action of 3-Methyl-1,1-diphenyl-2,5-dihydro-1H-germole involves its interaction with specific molecular targets and pathways. In biological systems, the compound may interact with cellular proteins and enzymes, leading to the modulation of various biochemical processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may influence cell signaling pathways and gene expression.
Comparaison Avec Des Composés Similaires
- 3,4-Dimethyl-1,1-bis[4-(trifluoromethyl)phenyl]-2,5-dihydro-1H-germole
- 2,5-Dihydro-3-methyl-thiophene 1,1-dioxide
Comparison: Compared to similar compounds, 3-Methyl-1,1-diphenyl-2,5-dihydro-1H-germole exhibits unique properties due to the presence of the germole ring and the specific substituents attached to it. These structural features contribute to its distinct reactivity and potential applications. For instance, the compound’s ability to undergo various chemical reactions and its potential biological activities set it apart from other organogermanium compounds.
Propriétés
Numéro CAS |
65042-88-8 |
|---|---|
Formule moléculaire |
C17H18Ge |
Poids moléculaire |
295.0 g/mol |
Nom IUPAC |
3-methyl-1,1-diphenyl-2,5-dihydrogermole |
InChI |
InChI=1S/C17H18Ge/c1-15-12-13-18(14-15,16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-12H,13-14H2,1H3 |
Clé InChI |
KBZBYEACNMUNKP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC[Ge](C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


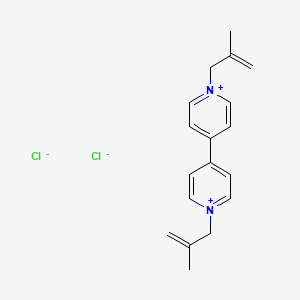
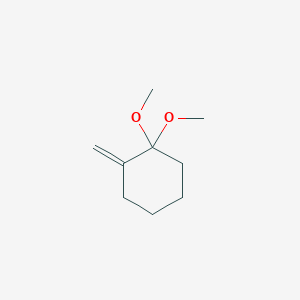
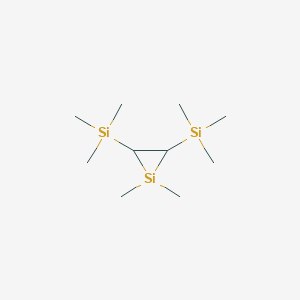
![N-[4-(Diethylamino)phenyl]-3,3-dimethyl-4-oxopentanamide](/img/structure/B14483191.png)


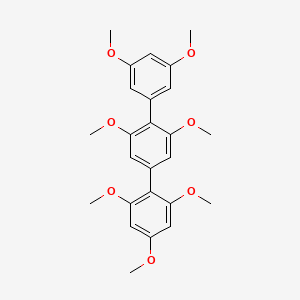

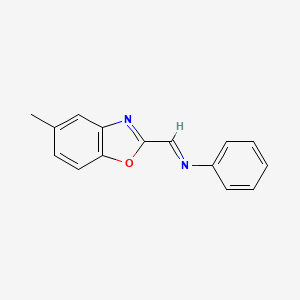
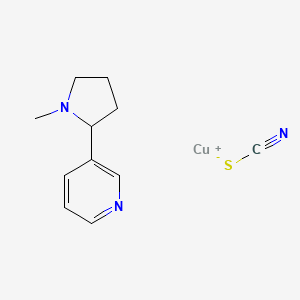
![Methyl 7-oxo-7-[(pyridin-2-yl)sulfanyl]heptanoate](/img/structure/B14483220.png)
![Ethyl [(4-chlorophenyl)carbamoyl]carbamate](/img/structure/B14483221.png)
